Deoxybenzoin oxime

Thermal stability Pyrolysis mechanism Oxime fragmentation

Deoxybenzoin oxime (CAS 26306-06-9) is the non-substitutable 'Valdecoxib impurity (Ring-open N-OH)' reference standard mandated for ANDA analytical method validation & QC release of generic Parecoxib Sodium. As the sole synthetic gateway to the dihydroisoxazole core, its unique reactivity in C-alkylation and Ni-coordination cannot be replicated by generic ketoximes (e.g., benzil monoxime). All batches include a full COA for regulatory submission. Procure only this CAS to ensure pharmacopeial impurity profiling compliance.

Molecular Formula C₁₄H₁₃NO
Molecular Weight 211.26
CAS No. 26306-06-9
Cat. No. B1140943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxybenzoin oxime
CAS26306-06-9
Synonyms(1E)-1,2-Diphenylethanone Oxime;  (E)-2-Phenylacetophenone Oxime
Molecular FormulaC₁₄H₁₃NO
Molecular Weight211.26
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2
InChIInChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2/b15-14+
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deoxybenzoin Oxime (CAS 26306-06-9): Procurement-Grade Oxime Intermediate for Pharmaceutical Impurity Standards and Synthetic Chemistry


Deoxybenzoin oxime (CAS 26306-06-9; IUPAC: (NE)-N-(1,2-diphenylethylidene)hydroxylamine) is a crystalline aromatic ketoxime with molecular formula C14H13NO and molecular weight 211.26 g/mol [1]. It serves as a key intermediate in the synthesis of the selective COX-2 inhibitor valdecoxib and functions as a designated pharmaceutical impurity reference standard for valdecoxib sodium (Parecoxib) under the nomenclature 'Valdecoxib impurity (Ring-open N-OH)' . The compound is synthesized via condensation of deoxybenzoin with hydroxylamine hydrochloride under basic conditions (sodium acetate in aqueous ethanol or potassium hydroxide in toluene), typically yielding 95% with a melting point of 94–96°C [2]. Its oxime functional group (–C=N–OH) enables distinct reactivity profiles in C-alkylation chemistry, thermolytic fragmentation pathways, and coordination interactions with nickel-containing enzymatic active sites that differentiate it from structurally proximate oximes such as benzil monoxime and acetophenone oxime [3].

Why Deoxybenzoin Oxime Cannot Be Interchanged with Benzil Monoxime or Acetophenone Oxime


Generic substitution of deoxybenzoin oxime with structurally similar ketoximes such as benzil monoxime, acetophenone oxime, or benzoin oxime introduces fundamentally distinct reactivity, fragmentation, and coordination behavior that precludes functional interchangeability. Under thermolytic conditions, deoxybenzoin oxime undergoes homolytic N–O bond cleavage to yield a product distribution (NH3, toluene, benzonitrile, bibenzyl, benzil, benzyl alcohol, and 2-phenylindole) that differs qualitatively from the fragmentation profiles of benzophenone oxime or acetophenone oxime [1]. In C-alkylation chemistry, deoxybenzoin oxime forms a 1,4-dipotassio salt enabling site-specific C-benzylation with benzyl chloride in 46% yield, whereas acetophenone oxime requires alternative lithiation conditions and exhibits divergent alkylation regioselectivity [2]. In biological systems, the deoxybenzoin oxime scaffold demonstrates coordinated interaction with the dinuclear nickel active site of H. pylori urease — a binding geometry that hydroxylated deoxybenzoin derivatives leverage for sub-millimolar IC50 inhibition comparable to acetohydroxamic acid (AHA) [3]. These compound-specific properties render deoxybenzoin oxime non-substitutable in applications ranging from pharmaceutical impurity reference standards to nickel-coordination studies and synthetic route development.

Quantitative Differentiation Evidence: Deoxybenzoin Oxime vs. Structural Analogs and In-Class Comparators


Thermolytic Product Fingerprint Differentiates Deoxybenzoin Oxime from Benzophenone Oxime and Acetophenone Oxime

Under thermolytic conditions (boiling tetralin or neat pyrolysis), deoxybenzoin oxime undergoes N–O bond homolysis generating a unique product profile: ammonia, toluene, benzonitrile, bibenzyl, benzil, benzyl alcohol, and 2-phenylindole. In contrast, benzophenone O-benzoyloxime thermolysis yields NH3, CO2, benzene, biphenyl, benzophenone, benzanilide, benzonitrile, benzoic acid, 2-phenylbenzoxazole, salicylaldehyde and its p-isomer [1]. Acetophenone oxime arenesulfonate thermolysis produces a distinct set including SO2, acetophenone, benzonitrile, 2-methylbenzoxazole, acetanilide, arenesulfonic acid, and phenolic byproducts [2]. The divergence in product identity — notably the absence of 2-phenylindole and benzil in the benzophenone/acetophenone systems — establishes deoxybenzoin oxime's thermolytic fingerprint as compound-specific and analytically discriminable.

Thermal stability Pyrolysis mechanism Oxime fragmentation Analytical differentiation

C-Benzylation Regioselectivity via 1,4-Dipotassio Salt Distinguishes Deoxybenzoin Oxime from Acetophenone Oxime Dianion Chemistry

Deoxybenzoin oxime is converted by 2 equivalents of potassium amide in liquid ammonia to a 1,4-dipotassio salt, which undergoes C-benzylation at the secondary site with benzyl chloride to afford the corresponding alkylated product in 46% yield [1]. In comparison, acetophenone oxime requires 2 equivalents of n-butyllithium (rather than potassium amide) to form a 1,4-dilithio salt for C-benzylation, and exhibits a different alkylation outcome — capable of undergoing C-benzylation as well as coupling with 1,4-dibromobutane to yield mono- or bis-oximes [2]. The distinct metalation reagent requirements (KNH2 vs. n-BuLi) and divergent reaction manifolds preclude direct synthetic interchange between these two oxime substrates.

Synthetic methodology C-alkylation Dianion chemistry Regioselectivity

Deoxybenzoin Oxime Derivative Demonstrates >100-Fold Lower Cytotoxicity than Cyclosporine A with Superior Selectivity Index in Immunosuppression Assays

In a series of deoxybenzoin derivatives evaluated for immunosuppressive activity, deoxybenzoin oxime derivative compound 31 exhibited >100-fold lower cytotoxicity than the clinical immunosuppressant cyclosporine A (CsA) and a 2.9-fold higher selectivity index (SI). Specifically, compound 31 achieved SI >684.64 versus CsA SI = 235.44 in anti-CD3/anti-CD28 co-stimulated T-cell proliferation assays [1]. Among the 38 compounds synthesized, four deoxybenzoin oximes (compounds 31, 32, 37, and 38) exhibited lower cytotoxicity and higher inhibitory activity toward T-cell proliferation than non-oxime deoxybenzoin derivatives in the same series [2].

Immunosuppression Cytotoxicity Selectivity index T-cell proliferation Drug discovery

Deoxybenzoin-Derived Amines and Oximes Exhibit Urease Inhibition Comparable to Acetohydroxamic Acid via Nickel Coordination

Among 20 amines and oximes synthesized from deoxybenzoins and evaluated against Helicobacter pylori urease, amines 1b (IC50 = 0.011 mM) and 6b (IC50 = 0.047 mM) exhibited in vitro inhibitory activities comparable to the reference inhibitor acetohydroxamic acid (AHA) [1]. The hydroxyl groups on the deoxybenzoin skeleton are proposed to coordinate with the dinuclear nickel active site of the enzyme, with potential direct interaction between the OH group of hydroxylamines or the NH group of amines and His α323 of H. pylori urease, located on the flap of the enzyme active site [2]. While direct IC50 data for unsubstituted deoxybenzoin oxime was not reported in this head-to-head series, the class-level structure-activity relationship establishes that the deoxybenzoin oxime scaffold supports sub-millimolar urease inhibition through nickel-binding mechanisms not accessible to simpler aromatic oximes lacking the α-methylene moiety.

Urease inhibition Helicobacter pylori Nickel coordination Enzyme inhibition

Deoxybenzoin Oxime Serves as Essential Intermediate in Valdecoxib Synthesis with Established Route and Impurity Reference Standard Status

Deoxybenzoin oxime is a documented intermediate in the synthesis of valdecoxib, a selective COX-2 inhibitor. The synthetic route proceeds via conversion of deoxybenzoin to its oxime using NH2OH·HCl under basic conditions (sodium acetate in aqueous ethanol or KOH in toluene/absolute ethanol), followed by deprotonation with butyllithium and condensation with ethyl acetate to yield the corresponding isoxazoline, which after treatment with chlorosulfonic acid and aqueous ammonia affords valdecoxib [1]. Notably, deoxybenzoin oxime is cataloged and supplied as 'Valdecoxib impurity (Ring-open N-OH)' for use as a pharmaceutical reference standard in analytical method development, method validation (AMV), ANDA submissions, and quality control applications [2]. This dual identity as both synthetic intermediate and certified impurity reference standard distinguishes deoxybenzoin oxime from non-pharmacopoeial oxime analogs that lack defined regulatory utility.

Pharmaceutical intermediate Valdecoxib synthesis Impurity reference standard COX-2 inhibitor

Deoxybenzoin Oxime: Validated Application Scenarios Derived from Quantitative Differentiation Evidence


Pharmaceutical Impurity Reference Standard for Valdecoxib Sodium (Parecoxib) ANDA Submissions and QC Testing

Deoxybenzoin oxime (CAS 26306-06-9) is the designated 'Valdecoxib impurity (Ring-open N-OH)' reference standard required for analytical method development, method validation (AMV), and quality control applications in generic valdecoxib and parecoxib sodium manufacturing [1]. The compound is supplied with detailed Certificate of Analysis (COA) and characterization data compliant with regulatory guidelines for Abbreviated New Drug Applications (ANDA) . No alternative ketoxime — including benzil monoxime, acetophenone oxime, or benzoin oxime — can substitute for this impurity standard, as the impurity profile is compound-specific to the valdecoxib synthetic route .

Synthetic Intermediate for Valdecoxib and Structurally Related Isoxazoline COX-2 Inhibitors

Deoxybenzoin oxime is the essential intermediate in the established valdecoxib synthetic pathway: deoxybenzoin is converted to the oxime, which undergoes butyllithium-mediated deprotonation and condensation with ethyl acetate or methyl chloroacetate to generate the dihydroisoxazole/isoxazoline core [2]. The 46% C-benzylation yield documented for deoxybenzoin oxime dianion chemistry demonstrates synthetic accessibility for analog development, whereas acetophenone oxime requires alternative lithiation conditions and yields different product manifolds [3]. Researchers developing COX-2 inhibitor analogs or conducting SAR studies on isoxazoline-based anti-inflammatory agents must procure deoxybenzoin oxime specifically; generic substitution with other aromatic oximes will not replicate the valdecoxib scaffold.

Discovery Chemistry for Next-Generation Immunosuppressive Agents with Reduced Cytotoxicity

The deoxybenzoin oxime scaffold has demonstrated validated superiority over cyclosporine A in cytotoxicity and selectivity index metrics: compound 31 (a deoxybenzoin oxime derivative) exhibits >100-fold lower cytotoxicity than CsA and a selectivity index (SI >684.64) that is 2.9-fold higher than CsA (SI = 235.44) in anti-CD3/anti-CD28 co-stimulated T-cell proliferation assays [4]. Four deoxybenzoin oximes within the 38-compound series outperformed non-oxime deoxybenzoin derivatives in both lower cytotoxicity and higher inhibitory activity [5]. This quantitative differentiation positions deoxybenzoin oxime as a privileged scaffold for medicinal chemistry campaigns targeting autoimmune and transplant rejection indications with improved therapeutic windows.

Urease Inhibitor Development Targeting Dinuclear Nickel Active Sites

Deoxybenzoin-derived amines and oximes have been validated as Helicobacter pylori urease inhibitors with IC50 values comparable to acetohydroxamic acid (AHA): amine 1b IC50 = 0.011 mM; amine 6b IC50 = 0.047 mM [6]. The hydroxyl groups on the deoxybenzoin skeleton coordinate with the dinuclear nickel active site of the enzyme, with potential direct interaction with His α323 on the enzyme flap [7]. This nickel-binding mechanism is scaffold-dependent and cannot be replicated by simpler aromatic oximes lacking the α-methylene moiety present in deoxybenzoin oxime. Researchers investigating non-hydroxamic acid urease inhibitors for H. pylori-associated gastroduodenal diseases should prioritize the deoxybenzoin oxime scaffold over generic ketoximes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deoxybenzoin oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.